1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite is a compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The imidazolium cation is a versatile structure that can be modified to enhance its properties for specific applications.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite typically involves the reaction of 1-ethyl-3-methylimidazole with nitrous acid. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the product. Industrial production methods may involve the use of continuous flow reactors to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrite group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of ionic liquids, which are employed in various industrial processes such as electroplating and separation techniques.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite involves its interaction with molecular targets such as enzymes and cellular membranes. The nitrite group can participate in redox reactions, leading to the generation of reactive nitrogen species that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite can be compared with other imidazolium salts such as:
1-Ethyl-3-methylimidazolium iodide: Known for its use in ionic liquids and electrochemical applications.
1-Butyl-3-methylimidazolium chloride: Commonly used in green chemistry as a solvent and catalyst.
1-Hexyl-3-methylimidazolium bromide: Utilized in the synthesis of nanomaterials and as a surfactant.
Eigenschaften
CAS-Nummer |
143314-15-2 |
---|---|
Molekularformel |
C6H13N3O2 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrite |
InChI |
InChI=1S/C6H12N2.HNO2/c1-3-8-5-4-7(2)6-8;2-1-3/h4-5H,3,6H2,1-2H3;(H,2,3) |
InChI-Schlüssel |
QWWKOQRXCSKVFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+]1CN(C=C1)C.N(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.